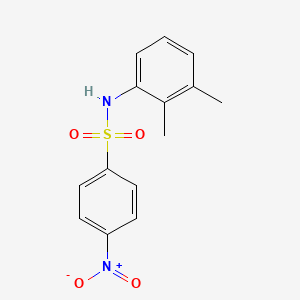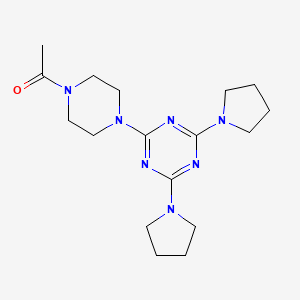
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide, also known as FNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. FNA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic properties in various animal models. Studies have also shown that N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis. N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has been shown to have a low toxicity profile and is well tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its low toxicity profile and well-tolerated nature in animal models. N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide. One potential area of research is the development of new drugs based on the structure of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide to better understand its effects on inflammation and cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide in animal models.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide involves the reaction of 3-fluoroaniline with 4-nitrophenol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide. The overall yield of this process is approximately 60%.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs to treat inflammatory diseases such as arthritis. N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide has also been studied for its potential applications in the field of cancer research. Studies have shown that N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c15-10-2-1-3-11(8-10)16-14(18)9-21-13-6-4-12(5-7-13)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUEIINUBBPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-methyl-4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B5738084.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)





![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)
![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)